molecular formula C18H16N4O3S2 B251042 N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B251042
M. Wt: 400.5 g/mol
InChI Key: NVDWZSVGAKHLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is commonly referred to as "ABT-737" and is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins.

Mechanism of Action

ABT-737 works by binding to the hydrophobic groove of N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide family proteins, which prevents the proteins from inhibiting apoptosis. This leads to the activation of the mitochondrial pathway of apoptosis, which ultimately results in the death of cancer cells. ABT-737 has been shown to be selective for this compound family proteins and does not affect other proteins involved in apoptosis.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition to its anti-cancer properties, ABT-737 has also been shown to have anti-inflammatory effects and to modulate the immune system. However, ABT-737 has been found to have some limitations in terms of its bioavailability and toxicity.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of selectivity for N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide family proteins. However, ABT-737 has some limitations in terms of its bioavailability and toxicity. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, ABT-737 has been found to have some toxicity in animal studies, which limits its potential for use in humans.

Future Directions

Despite its limitations, ABT-737 has significant potential for future research. One area of future research is the development of more potent and selective inhibitors of N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide family proteins. Additionally, ABT-737 could be used in combination with other cancer treatments to enhance their effectiveness. Finally, ABT-737 could be studied for its potential use in treating other diseases, such as autoimmune disorders and viral infections.

Synthesis Methods

The synthesis of ABT-737 involves a series of chemical reactions. The starting materials for the synthesis are 2-aminothiophenol and 4-methoxybenzoyl chloride. The reaction between these two compounds leads to the formation of 4-methoxybenzoyl-2-aminophenyl disulfide. This intermediate compound is then reacted with N-acetyl-2-iodoaniline to form N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide, which is the final product.

Scientific Research Applications

ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide family proteins, which are overexpressed in many types of cancer. ABT-737 has been shown to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors. In addition to its anti-cancer properties, ABT-737 has also been studied for its potential use in treating other diseases, such as autoimmune disorders and viral infections.

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C18H16N4O3S2/c1-10(23)19-12-5-8-14-15(9-12)27-18(20-14)22-17(26)21-16(24)11-3-6-13(25-2)7-4-11/h3-9H,1-2H3,(H,19,23)(H2,20,21,22,24,26)

InChI Key

NVDWZSVGAKHLBG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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